molecular formula C57H80CoN5O9P B12368389 CoPoP

CoPoP

Cat. No.: B12368389
M. Wt: 1069.2 g/mol
InChI Key: DMWSBERNBGRNSA-LXGXRSMJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt porphyrin phospholipid (CoPoP) is a compound that integrates cobalt into a porphyrin ring, which is then conjugated to a phospholipid. This unique structure allows this compound to be incorporated into lipid bilayers, making it a valuable tool in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt porphyrin phospholipid typically involves the coordination of cobalt ions to a porphyrin ring, followed by the conjugation of this complex to a phospholipid. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the cobalt-porphyrin complex .

Industrial Production Methods

Industrial production of cobalt porphyrin phospholipid involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cobalt porphyrin phospholipid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled pH and temperature conditions to maintain the integrity of the cobalt-porphyrin complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) porphyrin complexes, while reduction reactions may yield cobalt(II) porphyrin complexes .

Mechanism of Action

The mechanism of action of cobalt porphyrin phospholipid involves its ability to incorporate into lipid bilayers and interact with proteins and other biomolecules. The cobalt center can coordinate with histidine residues in proteins, facilitating the non-covalent surface display of antigens on liposomes. This interaction enhances the stability and immunogenicity of the antigens, making CoPoP a valuable tool in vaccine development .

Properties

Molecular Formula

C57H80CoN5O9P

Molecular Weight

1069.2 g/mol

IUPAC Name

cobalt(2+);[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1

InChI Key

DMWSBERNBGRNSA-LXGXRSMJSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.